4,4-Difluoro-1,4'-bipiperidine
Overview
Description
4,4-Difluoro-1,4’-bipiperidine is a chemical compound with the molecular formula C10H18F2N2 It is a derivative of bipiperidine, characterized by the presence of two fluorine atoms at the 4-position on each piperidine ring
Mechanism of Action
Remember to always handle chemical compounds with care, following appropriate safety protocols. This compound has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1,4’-bipiperidine typically involves the fluorination of 1,4’-bipiperidine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often involve temperatures ranging from -78°C to room temperature, depending on the reactivity of the fluorinating agent used .
Industrial Production Methods
Industrial production of 4,4-Difluoro-1,4’-bipiperidine may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of difluoro ketones or carboxylic acids.
Reduction: Formation of difluoro alcohols.
Substitution: Formation of substituted bipiperidine derivatives.
Scientific Research Applications
4,4-Difluoro-1,4’-bipiperidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Materials Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biological Research: It serves as a probe in studying the interactions of fluorinated compounds with biological systems.
Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipiperidine: Lacks the fluorine atoms, resulting in different chemical and physical properties.
4-Fluoro-1,4’-bipiperidine: Contains only one fluorine atom, leading to different reactivity and applications.
1,4’-Bipiperidine: The parent compound without any fluorine substitution.
Uniqueness
4,4-Difluoro-1,4’-bipiperidine is unique due to the presence of two fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to its non-fluorinated counterparts. The fluorine atoms enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-1-piperidin-4-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2/c11-10(12)3-7-14(8-4-10)9-1-5-13-6-2-9/h9,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKYEQXKLCJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686298-08-8 | |
Record name | 4,4-difluoro-1-(piperidin-4-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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